molecular formula C10H8N2O2S B2845685 (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1164525-51-2

(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2845685
CAS No.: 1164525-51-2
M. Wt: 220.25
InChI Key: KYABXUKESWXWIT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A core structure shared with the compound, known for its use in antidiabetic drugs.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which have significant biological roles.

Uniqueness

(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined thiazolidine and pyridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5E)-3-methyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-12-9(13)8(15-10(12)14)5-7-3-2-4-11-6-7/h2-6H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYABXUKESWXWIT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=CC=C2)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.